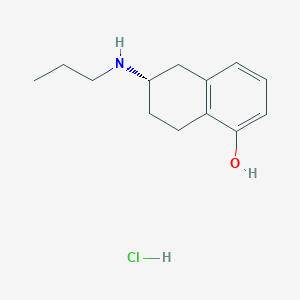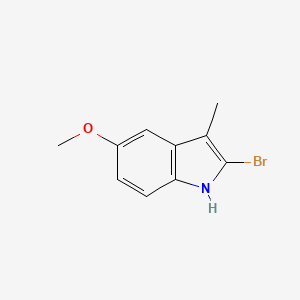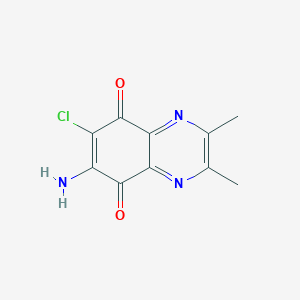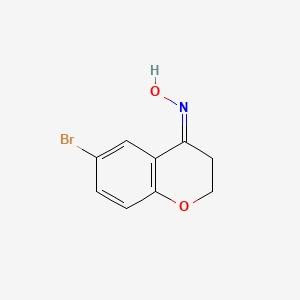![molecular formula C15H15NO2 B11871351 4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine CAS No. 400749-83-9](/img/structure/B11871351.png)
4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamin beinhaltet typischerweise die Reaktion von Biphenyl-2-ylamin mit 1,3-Dioxolan unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators und unter kontrollierter Temperatur und Druck durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflussverfahren beinhalten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Produktion von Nebenprodukten zu minimieren .
Analyse Chemischer Reaktionen
Reaktionstypen
4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Sie kann reduziert werden, um Amine und andere reduzierte Produkte zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Wird in der Proteomikforschung eingesetzt, um Protein-Interaktionen und -funktionen zu untersuchen.
Medizin: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften auf potenzielle therapeutische Anwendungen untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Proteine und Enzyme binden und deren Aktivität und Funktion verändern. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, abhängig von der spezifischen Zielstruktur und dem beteiligten Weg .
Wirkmechanismus
The mechanism of action of 4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Biphenyl-2-ylamin: Eine strukturell ähnliche Verbindung mit unterschiedlichen funktionellen Gruppen.
1,3-Dioxolan: Eine weitere verwandte Verbindung mit einer ähnlichen Dioxolanringstruktur.
Einzigartigkeit
4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamin ist aufgrund seiner Kombination aus Biphenyl- und Dioxolanstrukturen einzigartig, die spezifische chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht sie wertvoll für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
400749-83-9 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-[4-(1,3-dioxolan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C15H15NO2/c16-14-4-2-1-3-13(14)11-5-7-12(8-6-11)15-17-9-10-18-15/h1-8,15H,9-10,16H2 |
InChI-Schlüssel |
WLIAFXXOCSJKML-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)




![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)


![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)


![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)
